molecular formula C10H9FO3 B1314136 2-(4-Fluorophenyl)-2-oxoethyl acetate CAS No. 366-78-9

2-(4-Fluorophenyl)-2-oxoethyl acetate

Cat. No. B1314136
Key on ui cas rn: 366-78-9
M. Wt: 196.17 g/mol
InChI Key: NWWVLMFYYZBSGA-UHFFFAOYSA-N
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Patent
US08623855B2

Procedure details

To a 3 liter flask were added 400 grams (2.32 mol) 2-chloro-1-(4-fluorophenyl)ethanone, 1 liter of N,N-dimethylformamide and 265 grams (3.23 mol) anhydrous sodium acetate. The mixture was stirred and heated to 90° C., and the reaction lasted 10 hours. After the reaction was completed, the heating was stopped. The reaction solution was cooled down to room temperature, and extracted with ethyl acetate (600 ml×6). The organic phases were combined, washed three times with brine, dried over anhydrous sodium sulfate and concentrated until dry. The residue was crystallized from the mixed toluene/petroleum ether solution and dried to obtain 357 grams (1.82 mol) compound A-1 with yield of 78.5%. 1H NMR (400 MHz, CDCl3): δ 2.23 (s, 3H, CH3), 5.30 (s, 2H, —CH2—), 7.14-7.19 (m, 2H, Cpr-H), 7.93-7.97 (m, 2H, Cpr-H); MS (m/z): 197 [M+H].
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
265 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Yield
78.5%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=1)=[O:4].[C:12]([O-:15])(=[O:14])[CH3:13].[Na+]>CN(C)C=O>[F:11][C:8]1[CH:9]=[CH:10][C:5]([C:3](=[O:4])[CH2:2][O:15][C:12](=[O:14])[CH3:13])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
ClCC(=O)C1=CC=C(C=C1)F
Name
Quantity
265 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled down to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (600 ml×6)
WASH
Type
WASH
Details
washed three times with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
until dry
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from the mixed toluene/petroleum ether solution
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(COC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.82 mol
AMOUNT: MASS 357 g
YIELD: PERCENTYIELD 78.5%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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